1,3-Oxazol-5-ylacetonitrile

概要

説明

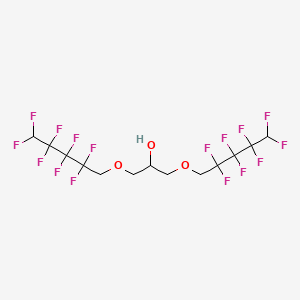

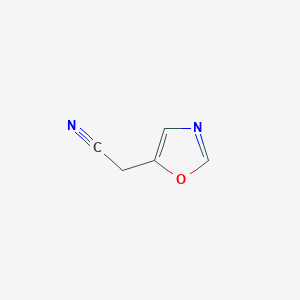

1,3-Oxazol-5-ylacetonitrile is a chemical compound with the molecular formula C5H4N2O . It is used in various chemical reactions and has significant applications in the field of organic chemistry .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles . Another method involves the use of palladium-catalyzed C-5 arylation of oxazoles in polar solvents . An improved one-pot synthesis using TosMIC, aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C5H4N2O . This indicates that the molecule is composed of five carbon atoms, four hydrogen atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in direct arylation and alkenylation of oxazoles, which is efficiently catalyzed by Pd(PPh3)4 . It can also be involved in a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C5H4N2O), average mass (108.098 Da), and monoisotopic mass (108.032364 Da) .科学的研究の応用

Chemical Transformations

- 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile, a related compound to 1,3-oxazol-5-ylacetonitrile, undergoes transformations with acetylacetone, leading to a substituted pyrazole residue enhancing its electrophilicity. This makes it reactive with hydrogen sulfide, sodium azide, and hydroxylamine, introducing azole fragments into the oxazole system (Shablykin, Brovarets & Drach, 2007).

Anticancer Research

- Synthesis and characterization of 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown promising anticancer activities. These compounds exhibit high selectivity towards leukemia cell lines, with some showing significant cytotoxic selectivity towards renal and breast cancer subpanels (Kachaeva, Pilyo, Zhirnov & Brovarets, 2018).

Synthesis Methodology

- General methodologies for preparing 2,5-disubstituted-1,3-oxazoles have been developed. This involves deprotonation of specific oxazole compounds, making them reactive with various electrophiles, providing a route for synthesizing diverse oxazole derivatives (Williams & Fu, 2010).

Catalytic Synthesis

- 1,3-Oxazole derivatives have been a focus in catalytic synthesis, with applications in medicinal, pharmaceutical, agrochemical, and material sciences. There's an increasing interest in developing new methodologies for synthesizing these derivatives (Shinde et al., 2022).

Reaction with Nitrogen-Containing Bases

- Substituted 1,3-oxazole-4-carbonitriles show varying reactions with nitrogen bases. Treatment with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent, while primary amines cause cleavage of the oxazole ring, forming enamino nitriles (Shablykin, Brovarets, Rusanov & Drach, 2008).

Antimycobacterial Activity

- Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds derived from oxazole derivatives have been synthesized and evaluated for their antimycobacterial activities. These compounds have shown high activity toward multidrug-resistant Mycobacterium tuberculosis (Sriram, Yogeeswari, Dinakaran & Thirumurugan, 2007).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Oxazole derivatives have been found to exhibit a broad spectrum of biological activities Oxazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

The interaction of oxazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

For instance, they have been associated with antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Result of Action

Given the diverse biological activities associated with oxazole derivatives, it is likely that oxazole-5-acetonitrile could induce a variety of molecular and cellular changes depending on its specific targets and mode of action .

Action Environment

The action of Oxazole-5-acetonitrile, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules. For instance, the synthesis of oxazole derivatives has been shown to be influenced by the polarity of the solvent, with different reactions preferred in polar and nonpolar solvents .

特性

IUPAC Name |

2-(1,3-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDWLFWTSOMCNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Amino-1-(2-thienylsulphonyl)ethyl]pyridine](/img/structure/B3043807.png)

![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)

![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)

![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)

![[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B3043815.png)

![Ethyl {4-[(chloroacetyl)amino]phenyl}acetate](/img/structure/B3043816.png)